molecular formula C11H8F3N3OS B2972397 4-{5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine CAS No. 119221-84-0

4-{5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine

Cat. No.: B2972397
CAS No.: 119221-84-0
M. Wt: 287.26
InChI Key: ALXPEOCBJJVICS-UHFFFAOYSA-N
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Description

4-{5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 2 with a pyridine ring and at position 5 with a 3,4,4-trifluoro-3-butenylsulfanyl group. The 3,4,4-trifluoro-3-butenyl chain introduces steric bulk and electron-withdrawing effects due to the fluorine atoms, likely influencing solubility, lipophilicity, and biological activity.

Properties

IUPAC Name

2-pyridin-4-yl-5-(3,4,4-trifluorobut-3-enylsulfanyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3OS/c12-8(9(13)14)3-6-19-11-17-16-10(18-11)7-1-4-15-5-2-7/h1-2,4-5H,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXPEOCBJJVICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(O2)SCCC(=C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.

    Introduction of the Trifluorobutenyl Group: This step involves the reaction of the oxadiazole intermediate with a trifluorobutenyl halide under nucleophilic substitution conditions.

    Attachment of the Pyridine Ring: The final step involves coupling the intermediate with a pyridine derivative using a suitable coupling reagent such as palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine involves its interaction with specific molecular targets and pathways. The trifluorobutenyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in oxidative stress, DNA synthesis, and cell signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Analogs

Compound Name / ID Substituent at Oxadiazole-5 Molecular Weight (g/mol) logP Melting Point (°C) Key Features
Target Compound 3,4,4-Trifluoro-3-butenyl Not reported ~2.5* Not reported High electronegativity, steric bulk
3-[5-(benzylsulfanyl)-...pyridine Benzylsulfanyl 269.32 2.019 Not reported Moderate lipophilicity, aromatic substituent
DK-I series 4-Methylpyridin-3-yl ~420–450† Not reported Not reported Antimicrobial focus, hydrazide linkage
8t (C20H17N4SO3Cl) Indolylmethyl + chloro 428.5 Not reported 134–178 Enzyme inhibition (α-glucosidase)
Compound 4 Pentadecyl ~400‡ Not reported Not reported Antimycobacterial (10× activity vs. standard)

*Estimated based on trifluoro-butenyl group’s hydrophobicity. †Derived from DK-I series (hydrazides with bromophenyl). ‡Approximate value from pentadecyl chain.

Key Observations :

  • The target compound’s trifluoro-butenyl group likely increases lipophilicity compared to benzylsulfanyl analogs (logP ~2.0 vs. ~2.5), enhancing membrane permeability but reducing aqueous solubility .
  • Bulky substituents (e.g., pentadecyl in Compound 4 ) correlate with improved antimycobacterial activity, suggesting the trifluoro-butenyl group may similarly enhance target binding.

Antimicrobial and Antifungal Activity

  • DK-I Series : Derivatives with 4-methylpyridine and bromophenyl groups exhibited MICs of 8–16 µg/mL against fungi (e.g., Candida spp.), outperforming ketoconazole (25 µg/mL). The trifluoro-butenyl group’s electronegativity may enhance antifungal potency through stronger target interactions.

Enzyme Inhibition

  • LOX Inhibition : Compound 8b (indole derivative) inhibited lipoxygenase (LOX) at 99.30 µM, weaker than the standard baicalein (22.4 µM). The target compound’s fluorinated chain may improve LOX affinity due to increased electronegativity.

Biological Activity

The compound 4-{5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine is a derivative featuring both oxadiazole and pyridine moieties, which have been associated with a variety of biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, synthesis, and potential applications.

Chemical Structure and Properties

The molecular formula for this compound is C11H8F3N5SC_{11}H_{8}F_{3}N_{5}S with a molecular weight of 303.27 g/mol. The structure consists of a pyridine ring linked to an oxadiazole ring containing a trifluorobutenyl sulfanyl substituent.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. A study conducted on various derivatives showed that compounds similar to the target compound displayed potent antibacterial activity against multiple strains of bacteria, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Oxadiazole-containing compounds have also been evaluated for anticancer activity. A study highlighted that specific derivatives demonstrated cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The cytotoxicity was attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase . The presence of the trifluorobutenyl group may enhance the lipophilicity and cellular uptake of the compound.

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have been documented in several studies. Compounds similar to 4-{5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Synthesis

The synthesis of 4-{5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine typically involves multi-step reactions starting from readily available pyridine derivatives and thiol compounds. The introduction of the trifluorobutenyl group can be achieved through nucleophilic substitution reactions or through coupling reactions with appropriate electrophiles .

Case Studies

  • Antibacterial Activity : In a comparative study involving various oxadiazole derivatives, one derivative exhibited an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics like amoxicillin . This indicates its potential as a novel antibacterial agent.
  • Cytotoxicity Testing : A derivative structurally similar to the target compound was tested against human cancer cell lines and showed IC50 values in the low micromolar range, indicating significant cytotoxicity .

Q & A

Q. What synthetic strategies are recommended for preparing 4-{5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 5-mercapto-1,3,4-oxadiazole precursors and 3,4,4-trifluoro-3-butenyl halides. Key optimizations include:
  • Using polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C.
  • Employing mild bases (e.g., K₂CO₃) to deprotonate the thiol group without side reactions.
  • Monitoring progress via TLC or HPLC to minimize byproducts.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
    Reference: Analogous methods for sulfur-containing heterocycles .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, particularly the sulfur and fluorine moieties?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign signals for the pyridine ring (δ 7.5–8.5 ppm for protons) and trifluoro-vinyl group (δ 4.5–5.5 ppm for CH₂=CF₃).
  • 19F NMR : Confirm trifluoro substitution (δ -60 to -80 ppm for CF₃).
  • HRMS : Validate molecular weight (expected [M+H]⁺ ~363.04).
  • IR : Detect C-S stretching (600–700 cm⁻¹) and oxadiazole C=N (1600–1650 cm⁻¹).
    Reference: Structural validation approaches from analogous oxadiazole derivatives .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; analyze degradation via HPLC.
  • pH Stability : Incubate in buffers (pH 3–9) at 37°C; monitor hydrolysis of the oxadiazole ring.
  • Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and track photodegradation products.
    Reference: Stability testing protocols from pharmacopeial standards .

Advanced Research Questions

Q. How can computational modeling clarify the electronic effects of the trifluoro-vinyl group on the compound’s reactivity?

  • Methodological Answer :
  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density distribution, focusing on the sulfur and trifluoro groups.
  • Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Simulate reaction pathways (e.g., sulfur oxidation) using transition-state theory.
    Reference: Computational approaches for fluorinated heterocycles .

Q. What strategies resolve contradictions in reported biological activity data for similar oxadiazole derivatives?

  • Methodological Answer :
  • Dose-Response Studies : Test the compound across a wide concentration range (nM–µM) to identify non-linear effects.
  • Off-Target Screening : Use kinase/GPCR panels to rule out promiscuous binding.
  • Metabolite Analysis : Incubate with liver microsomes to assess metabolic stability vs. toxicity.
    Reference: Pharmacological validation methods from drug design literature .

Q. How can crystallographic data inform the design of derivatives with enhanced binding affinity?

  • Methodological Answer :
  • Obtain X-ray crystal structures (as in ) to identify key interactions (e.g., π-stacking with pyridine, hydrogen bonds with oxadiazole).
  • Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., kinases).
  • Modify substituents (e.g., replacing CF₃ with Cl) while maintaining critical bond angles (e.g., C-S-C ~105°).
    Reference: Crystallography-driven drug design .

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